An In-depth Technical Guide to tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
An In-depth Technical Guide to tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, also known as N-Boc-DL-phenylglycinol, is a carbamate-protected amino alcohol of significant interest in organic synthesis and medicinal chemistry. The presence of a chiral center and the versatile tert-butyloxycarbonyl (Boc) protecting group make it a valuable building block for the synthesis of a wide array of complex molecules, including pharmaceutical intermediates and biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, with a focus on experimental details and data for researchers in the field.
Chemical and Physical Properties
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate is a white to off-white solid at room temperature. The Boc protecting group imparts good solubility in a range of common organic solvents, a crucial characteristic for its application in organic synthesis.
Core Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₉NO₃ | [1] |
| Molecular Weight | 237.29 g/mol | [1] |
| IUPAC Name | tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate | [1] |
| CAS Number | 67341-01-9 | [1] |
| Melting Point | 136-139 °C (for L-enantiomer) | |
| Appearance | White to off-white solid |
Computed and Spectral Data
| Property | Value | Source(s) |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 237.136493 g/mol | [1] |
| Monoisotopic Mass | 237.136493 g/mol | [1] |
| Topological Polar Surface Area | 58.6 Ų | [1] |
| Heavy Atom Count | 17 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 242 | [1] |
Synthesis and Purification
The synthesis of tert-butyl (2-hydroxy-1-phenylethyl)carbamate is typically achieved through the N-protection of the corresponding amino alcohol, 2-amino-1-phenylethanol (phenylglycinol), with di-tert-butyl dicarbonate (Boc₂O). The following is a representative experimental protocol.
Experimental Protocol: Synthesis of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
Materials:
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2-Amino-1-phenylethanol (DL-phenylglycinol)
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N) or another suitable base
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Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-phenylethanol (1.0 eq) in the chosen solvent (e.g., DCM).
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Addition of Base: Add triethylamine (1.1 to 1.5 eq) to the solution and stir.
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Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the same solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up:
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Quench the reaction by adding water or saturated NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
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Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tert-butyl (2-hydroxy-1-phenylethyl)carbamate as a white solid.
Workflow Diagram
Spectral Data
While publicly available, detailed spectral data with peak assignments are limited, the following represents typical expected values and available information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.[1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch (alcohol) |
| ~3350 | N-H stretch (carbamate) |
| ~3050 | C-H stretch (aromatic) |
| ~2970 | C-H stretch (aliphatic) |
| ~1685 | C=O stretch (carbamate) |
| ~1520 | N-H bend (carbamate) |
| ~1160 | C-O stretch (carbamate) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data is often proprietary. However, based on the structure, the following proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted.
¹H NMR (Predicted):
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δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.
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δ ~5.0 ppm (br s, 1H): N-H proton of the carbamate.
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δ ~4.8 ppm (m, 1H): C-H proton at the chiral center (adjacent to NH and phenyl).
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δ ~3.7 ppm (m, 2H): CH₂ protons adjacent to the hydroxyl group.
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δ ~2.5 ppm (br s, 1H): O-H proton of the alcohol.
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δ 1.4 ppm (s, 9H): Protons of the tert-butyl group.
¹³C NMR (Predicted):
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δ ~156 ppm: Carbonyl carbon of the carbamate.
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δ ~140 ppm: Quaternary aromatic carbon.
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δ ~128 ppm, ~127 ppm, ~126 ppm: Aromatic C-H carbons.
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δ ~80 ppm: Quaternary carbon of the tert-butyl group.
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δ ~65 ppm: CH₂ carbon adjacent to the hydroxyl group.
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δ ~57 ppm: C-H carbon at the chiral center.
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δ ~28 ppm: Methyl carbons of the tert-butyl group.
Mass Spectrometry (MS)
Mass spectrometry data can confirm the molecular weight and provide structural information through fragmentation patterns.
| Ion | m/z (Predicted) |
| [M+H]⁺ | 238.14 |
| [M+Na]⁺ | 260.13 |
| [M-H]⁻ | 236.13 |
Biological Relevance and Potential Signaling Pathways
While direct biological studies on tert-butyl (2-hydroxy-1-phenylethyl)carbamate are not extensively published, the core structure of phenylglycinol and its derivatives are recognized for their significant roles in medicinal chemistry.[2][]
Role as a Chiral Building Block
The primary importance of this compound lies in its utility as a chiral precursor for the synthesis of more complex, biologically active molecules. The Boc-protected amine and the free hydroxyl group allow for selective chemical modifications at either end of the molecule.
Phenylglycinol Derivatives as Bioactive Molecules
Derivatives of phenylglycinol have been shown to possess a range of biological activities:
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Antagonists of Metabotropic Glutamate Receptors (mGluRs): Phenylglycine derivatives are known to be among the first selective antagonists for mGluRs.[4] These receptors are G-protein coupled receptors that play crucial roles in modulating synaptic plasticity and are implicated in various neurological and psychiatric disorders. Antagonism of mGluRs can influence downstream signaling cascades involving adenylyl cyclase and phospholipase C.
-
Components of Enzyme Inhibitors: The hydroxyethylamine core, present in the deprotected form of the title compound, is a key structural motif in aspartic protease inhibitors, including those used in anti-HIV therapies.[5]
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Precursors to Anti-inflammatory and Analgesic Agents: Studies on p-substituted DL-2-phenylglycine octyl esters have demonstrated antiphlogistic, analgesic, and spasmolytic activities in animal models.[6]
Potential Signaling Pathway Involvement
Given the known activity of phenylglycine derivatives as mGluR antagonists, a potential, though speculative, signaling pathway that could be modulated by derivatives of tert-butyl (2-hydroxy-1-phenylethyl)carbamate is depicted below.
Conclusion
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate is a fundamentally important molecule for synthetic and medicinal chemists. Its well-defined chemical and physical properties, coupled with straightforward synthesis, make it an accessible and versatile building block. While direct biological activity data is sparse, its structural relationship to known bioactive compounds, particularly mGluR antagonists and enzyme inhibitors, suggests significant potential for its derivatives in drug discovery and development. Further research into the direct biological effects of this compound and its analogs is warranted to fully elucidate its therapeutic potential.
References
- 1. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [The pharmacologic activity of p-substituted DL-2-phenylglycine octyl esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
